1,1,1,2,3,3,3-Heptafluoropropane

説明

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

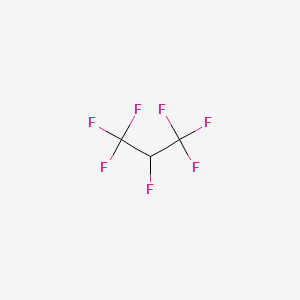

The systematic IUPAC name for this compound is 1,1,1,2,3,3,3-heptafluoropropane , reflecting the positions of seven fluorine atoms on the propane backbone. Its molecular formula is C₃HF₇ , with a molecular weight of 170.03 g/mol . The structural formula is CF₃-CHF-CF₃ , where the central carbon atom bonds to one hydrogen and two trifluoromethyl groups.

Molecular Geometry and Bonding Configurations

The molecule adopts a tetrahedral geometry at the central carbon, with bond angles approximating 109.5° due to sp³ hybridization. The C–F bond lengths in the trifluoromethyl groups measure 1.32–1.34 Å , shorter than typical C–H bonds (1.09 Å), reflecting fluorine’s high electronegativity. Bent’s rule explains the increased s-character in bonds to fluorine, which strengthens C–F interactions while reducing bond angles at fluorinated carbons.

Table 1: Key Bond Parameters

| Bond Type | Length (Å) | Hybridization |

|---|---|---|

| C–F (CF₃) | 1.33 | sp³ |

| C–H (central) | 1.09 | sp³ |

Physicochemical Properties

Phase Behavior and Thermodynamic Parameters

This compound exists as a colorless gas at standard conditions, with a boiling point of -16.4°C and melting point of -131.1°C . Critical parameters include:

The vapor pressure at 20°C is 0.391 MPa , enabling rapid volatilization upon release. Liquid-phase density at 20°C measures 1.407 g/cm³ , correlating with strong intermolecular dipole-dipole interactions.

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Boiling Point | -16.4°C |

| Melting Point | -131.1°C |

| Vapor Pressure (20°C) | 0.391 MPa |

| Liquid Density (20°C) | 1.407 g/cm³ |

Solubility Characteristics in Various Media

The compound exhibits limited water solubility (260 mg/L at 25°C ) due to its nonpolar fluorinated structure. However, it demonstrates higher miscibility in organic solvents:

Henry’s Law constant (16 atm·m³/mol ) confirms rapid volatilization from aqueous systems, with estimated half-lives of 4 hours in rivers and 5 days in lakes. Partitioning coefficients (log Kₒw = 2.51) indicate low bioaccumulation potential.

特性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMFNYKEUDLDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042048 | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquefied gas; [MSDSonline] | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-16.34 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 at 20 °C (Air = 1) | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

431-89-0 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaflurane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40P36GDK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-126.8 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Mechanism and Catalytic Systems

The most industrially viable method involves the liquid-phase reaction of hexafluoropropene (HFP, C₃F₆) with anhydrous hydrogen fluoride (HF) using antimony catalysts. This approach, patented by, leverages pentavalent (SbF₅) or trivalent (SbF₃) antimony fluorides to achieve near-quantitative conversion under mild conditions (≤100°C). The catalytic cycle proceeds via electrophilic activation of HF, facilitating sequential fluorine addition to HFP’s terminal carbons.

Key advantages include the absence of olefinic byproducts such as octafluoroisobutene, a toxic impurity common in earlier methods employing active carbon catalysts at 300–400°C. The antimony system’s stability ensures prolonged catalyst lifetime without requiring reactivation, contrasting sharply with carbon-based catalysts that deactivate rapidly.

Operational Parameters and Performance

Optimal conditions involve a 1:1–1:2 molar ratio of HFP to HF, with SbF₅ demonstrating superior activity over SbF₃. Experimental data from reveal:

| Catalyst | Temperature (°C) | HFP Conversion (%) | HFC-227ea Selectivity (%) | Olefin Byproducts |

|---|---|---|---|---|

| SbF₅ | 80 | 99.8 | >99.9 | None |

| SbF₃ | 80 | 98.5 | 99.5 | None |

| Active Carbon | 400 | 95.2 | 87.4 | Present |

This method’s scalability is enhanced by continuous operation, where unreacted HFP and HF are recycled, minimizing waste.

Halogen Exchange Reaction of Heptachloropropane with HF

Process Overview and Catalyst Design

An alternative route, detailed in, employs 1,1,1,2,3,3,3-heptachloropropane (HCP, C₃Cl₇) reacting with HF under high-pressure fixed-bed conditions (230–380°C, 2–30 atm). Transition metal catalysts, particularly chromium salts (CrCl₃, CrF₃, CrBr₃) supported on γ-Al₂O₃ or activated carbon, drive the halogen exchange. The reaction proceeds through successive Cl/F substitutions, requiring excess HF (5–10:1 molar ratio) to suppress incomplete fluorination.

Kinetic and Thermodynamic Considerations

The gas-phase reaction’s efficacy depends on contact time (9–40 s) and catalyst surface area. For instance, CrBr₃/Al₂O₃ at 300°C and 20 atm achieves 85% yield with 20 s residence time. However, competing side reactions, including C-Cl bond cleavage and oligomerization, reduce selectivity at higher temperatures.

| Temperature (°C) | Pressure (atm) | Contact Time (s) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 230 | 10 | 40 | 72 | 89 |

| 300 | 20 | 20 | 85 | 93 |

| 380 | 30 | 9 | 78 | 81 |

Despite higher energy inputs, this method offers cost advantages when HCP is readily available as a feedstock.

Reduction of Chlorinated Precursors

Dechlorination Pathways

Early methods described in’s prior art involve reducing 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CF₃-CClF-CF₃) at 100–400°C using heterogeneous catalysts. While effective, this route generates olefinic impurities (e.g., C₃F₆), necessitating costly purification steps. Modern variants utilize hydrogenation over palladium or nickel catalysts, though industrial adoption remains limited due to side reactions.

Comparative Analysis of Synthesis Methods

Economic and Environmental Trade-offs

- Antimony-Catalyzed Method : Superior selectivity (>99.9%) and mild conditions reduce operational costs, but antimony handling requires stringent safety protocols.

- Halogen Exchange : Lower raw material costs (HCP vs. HFP) offset higher energy consumption, though HF excess complicates recycling.

- Reduction Routes : Largely obsolete due to impurity challenges but retain niche applications in specialty chemical synthesis.

Scalability and Industrial Adoption

The antimony-catalyzed process dominates commercial production, with global capacities exceeding 50,000 tons/year. Fixed-bed halogen exchange reactors are preferred in regions with HCP surplus, notably China.

化学反応の分析

科学研究での応用

アパフルランは、広範囲の科学研究で応用されています。

科学的研究の応用

Overview

1,1,1,2,3,3,3-Heptafluoropropane, commonly known as HFC-227ea or FM-200, is a colorless and odorless gaseous halocarbon. It has gained significant attention for its diverse applications in various fields due to its effective properties as a fire suppression agent and its utility in medical devices.

Fire Suppression Systems

HFC-227ea is predominantly used in fire suppression systems. Its effectiveness stems from its ability to extinguish fires without leaving residue, making it ideal for protecting sensitive equipment in data centers and telecommunication facilities. The compound operates by displacing oxygen and interrupting the combustion process.

Key Features:

- Clean Agent : HFC-227ea is classified as a clean agent under the NFPA 2001 standard for clean agent fire extinguishing systems.

- Concentration Levels : Effective fire suppression requires a concentration of 6.25% to 9% depending on the type of hazard being addressed .

- Non-Ozone Depleting : It does not contain chlorine or bromine, thus posing no risk of ozone layer depletion .

Medical Applications

HFC-227ea is utilized as a propellant in metered-dose inhalers (MDIs), which are essential for delivering medication for respiratory conditions such as asthma. Its properties allow for precise dosing and efficient delivery of active pharmaceutical ingredients.

Characteristics:

- Aerosol Propellant : It serves as an effective aerosol propellant due to its low toxicity and stability under various conditions .

- Compatibility : It is compatible with many pharmaceutical formulations, enhancing the efficacy of inhalation therapies.

Refrigeration and Blowing Agents

HFC-227ea is also explored as a refrigerant and blowing agent in foam production. Its low environmental impact compared to traditional refrigerants makes it an attractive alternative.

Applications:

- Refrigeration : Used in systems that require non-ozone-depleting substances.

- Foam Production : Acts as a blowing agent in the manufacturing of various types of foam products .

Environmental Considerations

Although HFC-227ea is considered a safer alternative to ozone-depleting substances, it has been classified under controlled substances due to its high global warming potential (GWP) of approximately 3,220 over 100 years. This classification has influenced regulations surrounding its use and production .

Regulatory Impact:

- Montreal Protocol : Included in the list of controlled substances under the Kigali Amendment due to its GWP.

- EU Regulations : Production and sales in specific applications have been restricted since 2014 due to environmental concerns .

Case Studies

作用機序

アパフルランの作用機序は、燃焼を維持する化学反応を阻害することにより消火剤として作用する能力を含みます。医療用途では、アパフルランは呼吸器に薬物を送達するための推進剤として作用します。 アパフルラン自体に有意な薬理作用はありません .

類似化合物との比較

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | HFC-227ea | HFC-32 (CH₂F₂) | HFC-134a (CF₃CFH₂) | CFC-12 (CCl₂F₂) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 170.03 | 52.02 | 102.03 | 120.91 |

| Boiling Point (°C) | -16.4 | -51.7 | -26.3 | -29.8 |

| Melting Point (°C) | -28.78 to -29 | -136 | -103.3 | -158 |

| Critical Temp. (°C) | 101.7 | 78.4 | 101.1 | 112 |

| Vapor Pressure (kPa, 25°C) | 390 | 1,680 | 661 | 568 |

Data derived from experimental studies and safety data sheets

Environmental Impact

| Metric | HFC-227ea | HFC-32 | HFC-134a | CFC-12 |

|---|---|---|---|---|

| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 1.0 |

| Global Warming Potential (GWP) | 3,380 (100-yr) | 675 (100-yr) | 1,430 (100-yr) | 10,900 (100-yr) |

| Atmospheric Lifetime (years) | 34.2 | 5.6 | 14 | 100 |

HFC-227ea has a significantly lower ODP than CFC-12 but a higher GWP than HFC-32 and HFC-134a. Its atmospheric lifetime of 34.2 years necessitates regulated use under international agreements like the Kyoto Protocol .

Performance in Refrigerant Mixtures

- HFC-227ea + HFC-32 : Exhibits near-azeotropic behavior at 298.15 K, with vapor-liquid equilibrium (VLE) data well-correlated by the Peng-Robinson equation .

- HFC-227ea + HFC-134a : Shows positive deviation from Raoult’s law, requiring precise pressure-composition tuning for optimal refrigeration cycles .

Research Findings and Industrial Relevance

- Fire Suppression : HFC-227ea achieves flame inhibition in hydrogen-air mixtures at 13–30% concentration, outperforming halon alternatives in environmental safety .

- Synthetic Efficiency : Catalytic hydrogenation methods achieve 87.5% conversion rates, with product purity up to 99.2% after distillation .

Regulatory Status

HFC-227ea is listed as a controlled substance under the Montreal Protocol’s Kigali Amendment for its high GWP, necessitating phasedown in refrigeration and air conditioning sectors .

生物活性

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), also known as heptafluoropropane or FM-200, is a colorless and odorless gaseous halocarbon primarily utilized as a fire suppression agent. Its unique chemical properties have led to its application in various fields including refrigeration and aerosol propellants. This article delves into the biological activity of HFC-227ea, examining its pharmacokinetics, safety profile, and potential impacts on human health.

- Chemical Formula : CF₃CHFCF₃

- Molecular Weight : 170.03 g/mol

- Solubility : Slightly soluble in water (260 mg/L) .

HFC-227ea functions primarily as a fire extinguishing agent. It works by reducing the oxygen concentration in the environment and interrupting the combustion process. The effective concentration for fire suppression typically ranges from 6.25% to 9% depending on the specific hazard being addressed .

Decomposition Products

At elevated temperatures, HFC-227ea can decompose to produce hydrogen fluoride (HF), which poses significant health risks .

Pharmacokinetics

A study assessing the pharmacokinetics of HFC-227ea involved healthy volunteers exposed to various concentrations (up to 8000 ppm). Key findings included:

- Absorption : Rapid increase in blood concentrations during exposure.

- Elimination Half-Life :

- Mean Residence Time (MRT) : Statistically lower in males compared to females .

Safety Profile

Clinical studies have indicated that exposure to HFC-227ea does not result in significant adverse effects on cardiovascular or respiratory functions. No notable symptoms of upper respiratory irritation were reported even at high exposure levels .

Gender Differences

In pharmacokinetic studies:

- Males exhibited higher maximum blood concentrations (Cmax) than females at all exposure levels for HFC-227ea .

Study on Human Safety

A double-blind study involving whole-body exposure to HFC-227ea demonstrated no clinically significant results across various laboratory parameters. The study included both male and female participants and assessed effects on pulse, blood pressure, electrocardiogram readings, and lung function .

Environmental Impact

HFC-227ea is recognized for its low ozone depletion potential and is often considered a suitable replacement for chlorofluorocarbons (CFCs). However, its contribution to greenhouse gas emissions is a concern that necessitates further evaluation .

Tables of Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Weight | 170.03 g/mol |

| Solubility in Water | 260 mg/L |

| <9 minutes | |

| 19 - 92 minutes | |

| Mean Residence Time (MRT) | Males: 36 min; Females: 42 min |

Q & A

Q. What are the standard methods for synthesizing HFC-227ea in laboratory settings?

HFC-227ea is typically synthesized via catalytic fluorination of halogenated precursors. For example, hydrofluorination of hexafluoropropene (C3F6) using hydrogen fluoride (HF) in the presence of chromium- or nickel-based catalysts at elevated temperatures (200–400°C) yields high-purity HFC-227ea . Gas-phase reactions are monitored using Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) to verify product composition and minimize byproducts like unreacted intermediates or perfluorinated impurities.

Q. How do researchers experimentally determine the liquid density and viscosity of HFC-227ea under varying temperatures?

Liquid density and viscosity are measured using specialized equipment such as vibrating-wire viscometers and high-pressure densimeters . For example:

- Density : Fedele et al. (2007) reported compressed liquid density data for HFC-227ea at temperatures ranging from 253 K to 353 K and pressures up to 70 MPa using a vibrating-tube densimeter, with uncertainties of ±0.1% .

- Viscosity : Liu (1999) employed a capillary viscometer to measure kinematic viscosity along the saturation line, finding values from 0.12 mPa·s (at 298 K) to 0.35 mPa·s (at 373 K) .

Q. Table 1: Selected Physical Properties of HFC-227ea

Q. What methodologies are employed to assess the environmental impact of HFC-227ea, particularly its global warming potential (GWP)?

HFC-227ea’s GWP is evaluated using infrared absorption spectroscopy to measure radiative efficiency and atmospheric lifetime. The compound has a GWP of 3,350 over a 100-year horizon, as reported by the Intergovernmental Panel on Climate Change (IPCC). Researchers model its atmospheric degradation using photochemical reaction rate constants derived from smog chamber experiments, focusing on OH radical-mediated oxidation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure) of HFC-227ea across different studies?

Discrepancies often arise from calibration errors or non-ideal experimental conditions. A systematic approach includes:

- Cross-validation : Compare data from multiple techniques (e.g., static vs. dynamic vapor pressure measurements). Wang and Duan (2004) resolved inconsistencies by correlating vapor pressure data using the Wagner equation, achieving a deviation of <0.5% from NIST standards .

- Uncertainty analysis : Quantify instrument precision and sample purity effects. For example, impurities >0.1% can skew vapor pressure measurements by up to 2% .

Q. Table 2: Vapor Pressure Data Comparison

| Temperature (K) | Vapor Pressure (kPa) – Study A | Vapor Pressure (kPa) – Study B | Deviation (%) |

|---|---|---|---|

| 298 | 450 ± 10 | 443 ± 8 | 1.6 |

| 323 | 1,200 ± 25 | 1,185 ± 20 | 1.3 |

Q. What experimental designs are recommended for evaluating the metabolic pathways and toxicological endpoints of HFC-227ea in mammalian models?

- In vivo studies : Expose rodents to controlled concentrations (e.g., 500–8,000 ppm) via whole-body inhalation chambers. Blood and tissue samples are analyzed using 19F-NMR or GC-MS to detect metabolites like hexafluoroacetone trihydrate, which forms at trace levels (<0.01% of dose) .

- In vitro microsomal assays : Incubate HFC-227ea with rat or human liver microsomes to assess cytochrome P450-mediated oxidation. Koster et al. (1996) identified CYP2E1 as the primary isoform involved, with negligible covalent protein binding .

Q. What strategies are effective in analyzing the biphasic elimination kinetics of HFC-227ea observed in human pharmacokinetic studies?

Biphasic elimination (α-phase: rapid distribution; β-phase: slow adipose release) is modeled using compartmental pharmacokinetics :

- α-phase half-life : ~6.5 minutes (plasma clearance via pulmonary excretion).

- β-phase half-life : ~44.5 minutes (adipose tissue redistribution) .

Population pharmacokinetic models incorporate covariates like sex and body fat percentage, as males exhibit 15–20% higher Cmax due to greater adipose storage .

Q. Table 3: Pharmacokinetic Parameters in Humans

| Parameter | Male (Mean ± SD) | Female (Mean ± SD) | Significance (p-value) |

|---|---|---|---|

| Cmax (µg/mL) | 12.3 ± 1.8 | 9.7 ± 1.5 | <0.05 |

| t1/2β (min) | 39 ± 6 | 42 ± 7 | >0.05 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。